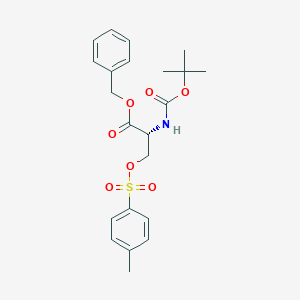

Boc-D-Ser(Tos)-O-Bzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLINPVUWRCFB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577537 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141527-79-9 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-tosyl-D-serine benzyl ester, commonly referred to as Boc-D-Ser(Tos)-O-Bzl. This protected amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-serine residues into peptide chains.

Core Chemical Properties

This compound is a multifaceted compound featuring three key protective groups: a tert-butoxycarbonyl (Boc) group on the α-amino group, a tosyl (Tos) group on the side-chain hydroxyl group, and a benzyl (Bzl) ester at the C-terminus. This strategic protection scheme allows for its controlled use in the stepwise assembly of peptides.

A summary of its key chemical properties is presented below:

| Property | Value |

| CAS Number | 141527-79-9 |

| Molecular Formula | C₂₂H₂₇NO₇S |

| Molecular Weight | 449.52 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) |

| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage temperature is 2-8°C. |

Role in Peptide Synthesis: A Protected Building Block

This compound serves as a protected D-serine precursor in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions to allow for the coupling of the next amino acid in the sequence. The tosyl group on the serine side chain and the benzyl ester at the C-terminus offer more robust protection, requiring stronger acidic conditions for their removal, typically at the final cleavage step.

The use of the D-enantiomer is crucial for the synthesis of peptides with specific biological activities, as the stereochemistry of amino acid residues plays a critical role in their three-dimensional structure and interaction with biological targets.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and direct use of this compound are not extensively documented in readily available literature, the following sections provide representative methodologies based on general principles of peptide and organic synthesis.

General Synthesis of Protected Amino Acid Benzyl Esters

The synthesis of amino acid benzyl esters can be generally achieved through a Fischer-Speier esterification. This involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.[1][2][3][4][5]

Representative Protocol for Benzyl Esterification:

-

Reaction Setup: A mixture of the N-protected amino acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and benzyl alcohol (5 equivalents) is prepared in a suitable solvent that forms an azeotrope with water, such as cyclohexane.

-

Azeotropic Distillation: The reaction mixture is heated to reflux, and the water generated during the esterification is continuously removed using a Dean-Stark apparatus.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an appropriate anti-solvent like ethyl acetate. The resulting solid is collected by filtration, washed, and dried to yield the amino acid benzyl ester p-toluenesulfonate salt.

General Protocol for Boc Deprotection in SPPS

The temporary Boc protecting group is removed at each cycle of the solid-phase peptide synthesis to expose the free amino group for the next coupling reaction.

Representative Protocol for Boc Deprotection:

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM).

-

Deprotection: The resin is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for a short period (e.g., 1-5 minutes) for a pre-wash, followed by a longer treatment (e.g., 20-30 minutes).

-

Washing: The resin is thoroughly washed with DCM to remove the TFA and the cleaved Boc group.

-

Neutralization: The protonated amino group is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM to prepare it for the subsequent coupling step.

General Protocol for Final Cleavage and Deprotection

Representative Protocol for Cleavage and Deprotection:

-

Resin Preparation: The fully assembled peptide-resin is washed and dried.

-

Cleavage Cocktail: The resin is treated with a cleavage cocktail containing a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole, ethanedithiol) to protect sensitive amino acid residues from side reactions.

-

Reaction: The cleavage reaction is allowed to proceed for a specified time at a controlled temperature (often at 0°C).

-

Peptide Precipitation and Isolation: The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by filtration or centrifugation, and washed to remove residual scavengers and cleavage byproducts.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow in Peptide Synthesis

The following diagram illustrates the general workflow of incorporating a protected amino acid like this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: General workflow of solid-phase peptide synthesis (SPPS) cycle.

This guide provides a foundational understanding of this compound for its effective application in the synthesis of complex and biologically relevant peptides. For specific applications, researchers are encouraged to consult detailed literature and optimize protocols based on the unique requirements of their target peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-tosyl-D-serine benzyl ester, with the CAS number 141527-79-9.[1][2][3][4] This protected amino acid derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document details its chemical properties, outlines relevant experimental protocols, and discusses its applications.

Core Compound Data

Boc-D-Ser(Tos)-O-Bzl is a triply protected D-serine derivative. The amine group is protected by a tert-butoxycarbonyl (Boc) group, the side-chain hydroxyl group is protected by a tosyl (Tos) group, and the C-terminal carboxylic acid is protected as a benzyl ester (O-Bzl). These protecting groups offer strategic advantages in multi-step syntheses by preventing unwanted side reactions.

| Property | Value | Reference |

| CAS Number | 141527-79-9 | [1][2][3][4] |

| Molecular Formula | C22H27NO7S | [1] |

| Molecular Weight | 449.52 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | ≥97.0% | [1] |

| Synonyms | Boc-O-tosyl-D-serine benzyl ester | [1] |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

A logical workflow for the synthesis of this compound would involve the following key steps:

References

- 1. Boc- D -Ser(Tos)-O-Bzl = 97.0 141527-79-9 [sigmaaldrich.com]

- 2. CAS No.141527-79-9 | D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate(ester) (9CI) | chem960.com [m.chem960.com]

- 3. CHEMOS GmbH & Co. KG (Page 119) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 4. 141527-79-9化工百科 – 960化工网 [chem960.com]

Technical Guide: Boc-D-Ser(Tos)-O-Bzl - A Key Building Block in Peptide Synthesis

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-tosyl-D-serine benzyl ester, commonly referred to as Boc-D-Ser(Tos)-O-Bzl. This protected amino acid is a crucial intermediate for researchers and scientists in the field of drug development and peptide chemistry, particularly in the synthesis of complex peptides and peptidomimetics.

Core Molecular Data

The precise molecular characteristics of this compound are fundamental for its application in synthetic organic chemistry. The quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₂₇NO₇S |

| Molecular Weight | 449.52 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--COC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

| InChI Key | InChI=1S/C22H27NO7S/c1-16-10-12-19(13-11-16)31(28,29)27-15-18(23-20(24)26-22(2,3)4)21(25)25-14-17-8-6-5-7-9-17/h5-13,18H,14-15H2,1-4H3,(H,23,24)/t18-/m1/s1 |

Physicochemical Properties and Handling

| Property | Recommendation |

| Appearance | White to off-white solid |

| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage temperature is 2-8°C. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate. |

Chemical Structure and Protecting Groups

This compound is a derivative of the amino acid D-serine, where the functional groups are masked with protecting groups to allow for controlled reactions during peptide synthesis.

Caption: Chemical structure of this compound.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not publicly documented, a general synthetic approach can be outlined based on standard organic chemistry methodologies.

General Synthesis of this compound:

-

Benzyl Esterification of Boc-D-Serine:

-

Reactants: Boc-D-serine, Benzyl bromide (BnBr), and a non-nucleophilic base (e.g., Cesium carbonate).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: Boc-D-serine is dissolved in DMF, followed by the addition of the base and benzyl bromide. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield Boc-D-Ser-O-Bzl.

-

-

Tosylation of the Serine Side-Chain:

-

Reactants: Boc-D-Ser-O-Bzl, p-Toluenesulfonyl chloride (TsCl), and a base (e.g., Pyridine or Triethylamine).

-

Solvent: Dichloromethane (DCM).

-

Procedure: Boc-D-Ser-O-Bzl is dissolved in DCM, and the base is added. The solution is cooled in an ice bath before the dropwise addition of TsCl. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Workup: The reaction is quenched with a weak acid (e.g., saturated NH₄Cl solution) and extracted with DCM. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The tosyl group provides a stable protection for the serine side-chain hydroxyl group, preventing unwanted side reactions during peptide chain elongation.

Caption: Workflow for SPPS using this compound.

The Boc protecting group on the α-amine is labile to mild acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each step of the synthesis. The benzyl ester and the tosyl group are typically removed at the final step of the synthesis during the cleavage of the peptide from the solid support, often using strong acids like hydrogen fluoride (HF).

An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-α-tert-butyloxycarbonyl-O-tosyl-D-serine benzyl ester, commonly referred to as Boc-D-Ser(Tos)-O-Bzl. This protected amino acid derivative is a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis for drug discovery and development.

Core Concepts: Structure and Properties

This compound is a derivative of the non-proteinogenic D-serine amino acid. It features three key protecting groups:

-

N-α-tert-butyloxycarbonyl (Boc): This group protects the alpha-amino functionality, preventing unwanted side reactions during peptide coupling. It is typically stable under neutral and basic conditions and can be removed with moderate to strong acids.

-

Benzyl (Bzl) ester: The carboxylic acid is protected as a benzyl ester, which is stable to the acidic conditions used for Boc-group removal and can be cleaved under hydrogenolytic conditions.

-

Tosyl (Tos): The hydroxyl group of the serine side chain is protected as a tosylate. This is a robust protecting group and also serves as an excellent leaving group in nucleophilic substitution reactions, allowing for further modification of the side chain if desired.

The presence of these orthogonal protecting groups allows for the selective deprotection and modification of the amino acid, making it a versatile tool in the synthesis of complex peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that while some properties are known, others are estimated based on the structure and typical values for similarly protected amino acids, as specific experimental data is not widely available.

| Property | Value | Source/Note |

| Molecular Formula | C₂₂H₂₇NO₇S | Calculated |

| Molecular Weight | 449.52 g/mol | Calculated |

| CAS Number | 141527-79-9 | Chemical Abstracts Service |

| Appearance | White to off-white solid (Expected) | Based on similar compounds |

| Melting Point | Not available | Requires experimental determination |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, EtOAc) (Expected) | Based on the protecting groups |

| Purity (Typical) | ≥97% (Expected) | Typical for commercially available reagents |

| ¹H NMR Spectrum | Conforms to structure (Expected) | Requires experimental determination |

| Mass Spectrum (m/z) | [M+H]⁺ = 450.16 (Expected) | Calculated for C₂₂H₂₈NO₇S⁺ |

Synthesis of this compound: A Proposed Experimental Protocol

Overall Synthesis Scheme

The proposed synthesis involves three main steps:

-

N-Boc Protection: Protection of the amino group of D-serine.

-

Benzylation: Esterification of the carboxylic acid.

-

Tosylation: Protection of the side-chain hydroxyl group.

Caption: Proposed three-step synthesis of this compound from D-serine.

Step 1: Synthesis of N-α-tert-butyloxycarbonyl-D-serine (Boc-D-Serine-OH)

Materials:

-

D-serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve D-serine in a 1M aqueous solution of sodium hydroxide in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate in dioxane.

-

Add the (Boc)₂O solution dropwise to the D-serine solution while maintaining the temperature at 0 °C and stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

The following day, wash the reaction mixture with hexane to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-Serine-OH as a white solid.

Step 2: Synthesis of N-α-tert-butyloxycarbonyl-D-serine benzyl ester (Boc-D-Ser-O-Bzl)

Materials:

-

Boc-D-Serine-OH

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve Boc-D-Serine-OH in anhydrous DMF in a round-bottom flask.

-

Add cesium carbonate to the solution and stir for 30 minutes at room temperature.

-

Add benzyl bromide to the reaction mixture and stir at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Boc-D-Ser-O-Bzl.

Step 3: Synthesis of N-α-tert-butyloxycarbonyl-O-tosyl-D-serine benzyl ester (this compound)

Materials:

-

Boc-D-Ser-O-Bzl

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (TEA) with 4-dimethylaminopyridine (DMAP) as a catalyst

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Water

Procedure:

-

Dissolve Boc-D-Ser-O-Bzl in anhydrous DCM in a round-bottom flask and cool to 0 °C.

-

Add pyridine (or TEA and a catalytic amount of DMAP) to the solution.

-

Slowly add p-toluenesulfonyl chloride to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or recrystallization to yield the final product, this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid building block in solid-phase peptide synthesis (SPPS). Its structure allows for its incorporation into a growing peptide chain, with the orthogonal protecting groups enabling a controlled and stepwise assembly of the desired peptide sequence.

The diagram below illustrates the general workflow of incorporating a protected amino acid like this compound into a peptide chain during SPPS.

Caption: Role of this compound in a cycle of solid-phase peptide synthesis.

Conclusion

This compound is a key synthetic intermediate for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined structure with orthogonal protecting groups allows for its efficient use in the synthesis of complex peptides. The proposed synthesis protocol, based on established chemical principles, provides a reliable pathway for its preparation. The understanding of its properties and applications is crucial for the design and synthesis of novel peptide-based therapeutics and research tools.

The Enduring Role of Benzyl Esters in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective moieties, the benzyl ester stands as a venerable and versatile tool, particularly for the safeguarding of carboxylic acid functionalities. This in-depth technical guide explores the core principles of benzyl ester application in peptide synthesis, from its introduction and cleavage to its strategic use in both solution-phase and solid-phase methodologies. We delve into detailed experimental protocols, quantitative comparisons of cleavage techniques, and the common side reactions associated with its use, providing a comprehensive resource for researchers in the field.

The Benzyl Ester: A Stalwart Protector

The primary role of the benzyl ester in peptide synthesis is to serve as a robust yet readily cleavable protecting group for the C-terminal carboxylic acid of an amino acid or peptide.[1] Its popularity stems from a favorable balance of stability under various coupling conditions and the availability of orthogonal deprotection strategies.

Key Advantages:

-

Stability: Benzyl esters are stable to the mildly basic conditions often used for the removal of N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), as well as to the acidic conditions used for the removal of the Boc (tert-butyloxycarbonyl) group, although strong acids will cleave them.

-

Orthogonal Cleavage: The most significant advantage of the benzyl ester is its susceptibility to catalytic hydrogenolysis, a mild deprotection method that is orthogonal to most other protecting groups used in peptide synthesis.[2][3] This allows for selective deprotection without affecting other sensitive functionalities in the peptide chain.

-

Solid-Phase Anchor: In the pioneering Merrifield solid-phase peptide synthesis (SPPS), the first amino acid is often anchored to the resin via a benzyl ester linkage, specifically to a chloromethylated polystyrene resin.[4][5]

Experimental Protocols

Protection of Amino Acids as Benzyl Esters

A common and efficient method for the synthesis of amino acid benzyl esters is the Fischer-Speier esterification, utilizing benzyl alcohol and an acid catalyst such as p-toluenesulfonic acid (TsOH). The reaction is typically driven to completion by the azeotropic removal of water.

Detailed Protocol: Benzyl Esterification of an Amino Acid using Benzyl Alcohol and p-Toluenesulfonic Acid

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the amino acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and a suitable solvent for azeotropic water removal, such as cyclohexane.

-

Reaction Execution: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the amino acid benzyl ester p-toluenesulfonate salt.

-

Purification: Collect the precipitate by filtration, wash with ethyl acetate, and dry under vacuum to yield the pure product.

Deprotection of Benzyl Esters

The removal of the benzyl ester protecting group is a critical step in peptide synthesis. The choice of method depends on the overall protecting group strategy and the presence of other sensitive functional groups in the peptide.

This is the most common and mildest method for benzyl ester cleavage. It involves the use of a palladium catalyst and a hydrogen source.

Detailed Protocol: Catalytic Hydrogenolysis of a Peptide Benzyl Ester

-

Catalyst Preparation (Pre-treatment): For enhanced activity and to prevent side reactions like saturation of aromatic rings, the palladium on carbon (Pd/C) catalyst can be pre-treated. Suspend 5% or 10% Pd/C in a mixture of DMF and water (e.g., 80:20 v/v) and acidify with a small amount of HCl. Stir under a hydrogen atmosphere for approximately 20 minutes. Isolate the catalyst by filtration.

-

Reaction Setup: Dissolve the benzyl ester-protected peptide in a suitable solvent system, such as a mixture of THF, tert-butyl alcohol, and a buffer (e.g., phosphate-buffered saline at pH 4).

-

Reaction Execution: Add the pre-treated Pd/C catalyst (typically 0.2-0.5 eq per benzyl group) to the peptide solution. Place the reaction vessel in a high-pressure reactor and pressurize with hydrogen gas (typically 10 bar).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate in vacuo to obtain the deprotected peptide.

Strong acids can also be used to cleave benzyl esters, although this method is less mild and can affect other acid-labile protecting groups.

Common Reagents:

-

Hydrogen bromide (HBr) in acetic acid

-

Trifluoroacetic acid (TFA)

General Procedure:

-

Dissolve the benzyl ester-protected peptide in the chosen acidolytic cleavage cocktail.

-

Stir the reaction at room temperature for a specified time (typically 1-2 hours).

-

Remove the acid by evaporation under reduced pressure.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Collect the product by centrifugation or filtration.

Quantitative Data on Benzyl Esterification

The choice of solvent in the Fischer-Speier esterification can significantly impact the yield and enantiomeric purity of the resulting amino acid benzyl ester. The following table summarizes the comparative yields for the synthesis of various amino acid benzyl ester p-toluenesulfonates in cyclohexane versus toluene.

| Amino Acid | Yield in Cyclohexane (%) | Yield in Toluene (%) | Enantiomeric Excess in Cyclohexane (%) | Enantiomeric Excess in Toluene (%) |

| Alanine | >95 | >95 | >99 | 95 |

| Phenylalanine | >95 | >95 | >99 | 85 |

| Tyrosine | >95 | >95 | >99 | 50 |

| Phenylglycine | >95 | >95 | >99 | 10 |

| Valine | >95 | >95 | >99 | 98 |

| Leucine | >95 | >95 | >99 | 96 |

| Methionine | 70 | 70 | >99 | 45 |

Data compiled from literature reports. Yields are for the isolated p-toluenesulfonate salts. Enantiomeric excess was determined by chiral HPLC.

Mandatory Visualizations

Logical Workflow of Merrifield Solid-Phase Peptide Synthesis (SPPS) using a Benzyl Ester Linkage

Caption: Workflow of Merrifield SPPS with a benzyl ester anchor.

Mechanism of Diketopiperazine Formation

Caption: Mechanism of diketopiperazine formation in SPPS.

Common Side Reactions and Mitigation Strategies

While benzyl esters are generally reliable, their use is not without potential complications. Awareness of these side reactions is crucial for optimizing peptide synthesis protocols.

-

Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly at the dipeptide stage.[6][7][8][9][10] After the removal of the N-terminal protecting group of the second amino acid, the free amine can intramolecularly attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the support as a cyclic diketopiperazine. This results in a truncated peptide sequence.

-

Prevention:

-

Use of sterically hindered amino acids: Proline in the first or second position is particularly prone to DKP formation.

-

Immediate coupling: Proceeding with the coupling of the third amino acid immediately after the deprotection of the second can minimize the time available for the intramolecular cyclization.

-

Use of 2-chlorotrityl chloride resin: For sequences prone to DKP formation, using a more labile resin allows for milder cleavage conditions.

-

-

-

Racemization: During the esterification of amino acids, particularly in solvents with higher boiling points like toluene, racemization can occur, compromising the stereochemical integrity of the final peptide.[1]

-

Prevention:

-

Choice of solvent: Using solvents with lower boiling points for azeotropic distillation, such as cyclohexane, can significantly reduce racemization.[1]

-

-

-

Premature Cleavage: In solid-phase synthesis, the benzyl ester linkage can be susceptible to premature cleavage under strongly acidic conditions used for the removal of some side-chain protecting groups.

-

Prevention:

-

Careful selection of orthogonal protecting groups: Ensuring that the cleavage conditions for other protecting groups are compatible with the stability of the benzyl ester linkage is essential.

-

-

Conclusion

The benzyl ester continues to be an indispensable tool in the peptide chemist's toolbox. Its robustness, coupled with the mild and orthogonal cleavage conditions offered by catalytic hydrogenolysis, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of the principles outlined in this guide, from detailed experimental procedures to the mitigation of potential side reactions, will empower researchers to effectively harness the power of the benzyl ester for the successful synthesis of complex peptides. By carefully selecting reaction conditions and being mindful of sequence-dependent challenges, the benzyl ester can be employed to achieve high yields and purities, ultimately contributing to advancements in peptide-based therapeutics and diagnostics.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Boc-D-Ser(Tos)-O-Bzl

For Researchers, Scientists, and Drug Development Professionals

Overview and Physicochemical Properties

N-α-Boc-O-tosyl-D-serine benzyl ester is a protected amino acid derivative. The protecting groups serve distinct functions:

-

Boc (tert-butyloxycarbonyl): Protects the α-amino group and is labile to moderate acids (e.g., trifluoroacetic acid, TFA).

-

Tos (Tosyl or p-toluenesulfonyl): Activates the side-chain hydroxyl group, converting it into a good leaving group. This is a key feature for subsequent chemical modifications.

-

Bzl (Benzyl): Protects the C-terminal carboxylic acid as an ester. It is generally stable to the mild acidic conditions used for Boc removal but can be cleaved by stronger acids or catalytic hydrogenation.

Based on its structure, which includes several aromatic and aliphatic non-polar moieties, the compound is expected to be a white to off-white solid with poor solubility in aqueous solutions but good solubility in a range of organic solvents.

Inferred Solubility Data

While quantitative data is unavailable, the expected solubility profile in common laboratory solvents is summarized below. This profile is inferred from the non-polar nature of the compound.

| Solvent | Expected Solubility | Rationale |

| Dichloromethane (DCM) | High | A common, relatively non-polar solvent for peptide synthesis and similar organic compounds. |

| Chloroform (CHCl₃) | High | Similar polarity to DCM. |

| Tetrahydrofuran (THF) | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Moderate to High | A moderately polar solvent often used in extraction and chromatography of such compounds. |

| N,N-Dimethylformamide (DMF) | Moderate to High | A polar aprotic solvent with strong solvating power for protected amino acids. |

| Methanol (MeOH) / Ethanol (EtOH) | Low to Moderate | The compound's non-polar character limits solubility in more polar alcohols. |

| Water | Insoluble | The large, non-polar protecting groups prevent dissolution in aqueous media. |

| Diethyl Ether | Low | While non-polar, ether is often a poor solvent for larger, more functionalized molecules. |

Stability and Degradation Pathways

The stability of Boc-D-Ser(Tos)-O-Bzl is a critical consideration due to the nature of its protecting groups.

General Storage: It is recommended to store the compound, if isolated, under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from moisture.

Chemical Stability:

-

Acidic Conditions: The Boc group is readily cleaved by moderate acids like TFA. The benzyl ester is more robust but can be cleaved by strong acids (e.g., HBr in acetic acid). The tosyl group is generally stable under acidic conditions.

-

Basic Conditions: The compound is highly susceptible to base-induced β-elimination. The tosyl group is an excellent leaving group, and in the presence of a base, a proton can be abstracted from the α-carbon, leading to the formation of a dehydroalanine derivative. This is a significant and likely degradation pathway. Therefore, exposure to primary or secondary amines (except as hindered tertiary bases in coupling reactions) and other strong bases should be avoided.

-

Nucleophilic Attack: The tosylated side chain is activated towards nucleophilic substitution. Care must be taken to avoid unintended reactions with nucleophiles present in a reaction mixture.

-

Catalytic Hydrogenation: The benzyl ester can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). This method would likely leave the Boc and Tosyl groups intact.

Key Degradation Pathway: β-Elimination

The primary stability concern is the elimination of the tosyl group under basic conditions to form N-α-Boc-dehydroalanine benzyl ester.

Caption: Base-induced degradation of this compound.

Proposed Experimental Protocols

Given its likely role as a synthetic intermediate, here are proposed protocols for its handling and use in a typical solution-phase peptide coupling reaction.

General Handling and Dissolution

-

Environment: Handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen/argon) to minimize contact with atmospheric moisture.

-

Solvent Selection: For dissolution, select a dry, aprotic solvent in which the compound is highly soluble, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Procedure: a. To a dry, nitrogen-flushed flask, add the solid this compound. b. Add the chosen dry solvent via syringe. c. Stir at room temperature until fully dissolved. Use the resulting solution immediately in the subsequent reaction step.

Solution-Phase Peptide Coupling Workflow

This workflow outlines the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).

Caption: A logical workflow for using this compound.

Methodology:

-

Activation: Dissolve this compound (1 equivalent) in dry DCM. Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Coupling: In a separate flask, dissolve the amine component (e.g., Glycine methyl ester hydrochloride, 1.2 equivalents) in dry DCM and add a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIEA) (1.2 equivalents) to neutralize the salt. Add this solution to the activated this compound solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, filter off any urea byproduct (if DCC was used). Wash the organic phase sequentially with a mild aqueous acid (e.g., 5% citric acid), water, a mild aqueous base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Conclusion for Drug Development Professionals

This compound is a specialized intermediate, primarily useful for introducing a D-serine residue that is activated for further modification. The tosylated side chain can be a precursor for creating non-natural amino acids via nucleophilic substitution, or for inducing β-elimination to form a dehydroalanine residue within a peptide sequence.

Key Considerations:

-

Stability: The primary liability is its instability towards bases.

-

Handling: Due to the lack of available data, it should be handled as a moisture-sensitive and potentially unstable compound. It is best synthesized immediately before use.

-

Application: Its value lies in its potential for post-synthetic modification of the serine side chain.

This guide provides a framework for the informed and cautious use of this compound in research and development settings. Experimental validation of solubility and stability under specific laboratory conditions is strongly recommended.

Technical Guide: Boc-D-Ser(Bzl)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butyloxycarbonyl-O-benzyl-D-serine (Boc-D-Ser(Bzl)-OH), a key building block for the synthesis of peptides and peptidomimetics. This document details commercially available sources, physicochemical properties, and a standardized protocol for its application in solid-phase peptide synthesis (SPPS).

It is important to note that while the request specified Boc-D-Ser(Tos)-O-Bzl, a comprehensive search of commercial suppliers indicates that the commonly available and utilized derivative for this purpose is Boc-D-Ser(Bzl)-OH . The benzyl (Bzl) group is standard for protecting the serine side-chain hydroxyl, while the Boc group protects the N-terminus. This guide will therefore focus on this readily available and functionally equivalent compound.

Commercial Suppliers

Boc-D-Ser(Bzl)-OH is a standard reagent available from numerous suppliers specializing in materials for peptide synthesis. The table below provides a comparative list of major commercial sources.

| Supplier | Product Name | Purity Specification | CAS Number |

| Sigma-Aldrich (Novabiochem®) | Boc-D-Ser(Bzl)-OH | ≥98% (TLC)[1] | 47173-80-8[1] |

| Chem-Impex | Boc-O-benzyl-D-serine | ≥99.5% (HPLC)[2] | 47173-80-8[2] |

| Santa Cruz Biotechnology | Boc-D-Ser(Bzl)-OH | ≥98%[3] | 47173-80-8[3] |

| Iris Biotech GmbH | Boc-D-Ser(Bzl)-OH | Not specified | 47173-80-8[4] |

| CymitQuimica | Boc-D-Ser(Bzl)-OH | 97% | 47173-80-8[5] |

Physicochemical & Technical Data

The following table summarizes key technical data for Boc-D-Ser(Bzl)-OH, compiled from supplier specifications.

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₅[1][2][3][4][5] |

| Molecular Weight | 295.33 g/mol [1][2][3] |

| CAS Number | 47173-80-8[1][2][3][4][5] |

| Appearance | White to off-white powder or solid[1][2][5] |

| Melting Point | 56-67 °C[1][2] |

| Optical Rotation | [a]20/D = -22 ± 2º (c=1 in Ethanol)[2] |

| Storage Temperature | 2-8°C[1][2][4] |

Application in Peptide Synthesis

Boc-D-Ser(Bzl)-OH is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group provides robust protection for the α-amine, which is removed with moderate acid (e.g., trifluoroacetic acid, TFA) at each cycle. The benzyl ether linkage protecting the side-chain hydroxyl group is stable to these conditions and is typically removed during the final cleavage of the peptide from the resin support using a strong acid, such as hydrofluoric acid (HF).

Logical Workflow for Boc-SPPS Cycle

The diagram below outlines the fundamental stages of incorporating a single Boc-protected amino acid into a growing peptide chain on a solid support.

References

Technical Guide: Safety and Handling of Boc-D-Ser(Tos)-O-Bzl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical. Information on the closely related compound, Boc-D-Ser(Bzl)-OH, is included for reference where specific data for Boc-D-Ser(Tos)-O-Bzl is unavailable.

Introduction

This compound is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, the tosyl (Tos) group protects the hydroxyl side chain of serine, and the benzyl (Bzl) group protects the C-terminus. This trifunctional protection scheme allows for the controlled, sequential addition of the D-serine moiety into a growing peptide chain. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound in a research and development setting.

Chemical and Physical Properties

Quantitative data for this compound and the related compound Boc-D-Ser(Bzl)-OH are summarized below for easy comparison.

| Property | This compound | Boc-D-Ser(Bzl)-OH |

| CAS Number | 141527-79-9[1] | 47173-80-8[2][3][4][5] |

| Molecular Formula | C₂₂H₂₇NO₇S[1] | C₁₅H₂₁NO₅[2] |

| Molecular Weight | 449.52 g/mol [1] | 295.33 g/mol [2] |

| Appearance | White to off-white powder | White crystalline powder[4] |

| Melting Point | Not available | 58-60 °C[2] |

| Purity | ≥97.0% | ≥98.0% |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). | Almost transparent in Methanol.[2] |

| Storage Temperature | 2-8°C | Room Temperature, sealed in dry.[2] |

Safety and Handling

Hazard Identification

Based on available data, this compound is classified with the following hazard statement:

-

H413: May cause long lasting harmful effects to aquatic life.

For the related compound, Boc-D-Ser(Bzl)-OH, the following hazards are identified:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

Given the structural similarities, it is prudent to handle this compound with the assumption that it may also be an irritant to the skin, eyes, and respiratory system.

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions should be taken:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (US) or equivalent particulate respirator is recommended.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

First Aid Measures

In case of exposure, follow these first aid guidelines. For all exposures, seek medical attention.

-

Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.

Experimental Protocols

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for the incorporation of this amino acid derivative into a peptide chain on a solid support.

Materials and Reagents

-

This compound

-

Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)[6]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Washing solvents (e.g., DCM, DMF, isopropanol)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)

-

Kaiser test kit for monitoring coupling completion[7]

General Boc-SPPS Cycle for Coupling this compound

This protocol assumes the synthesis is being performed on a solid-phase peptide synthesizer or manually in a reaction vessel. The cycle begins after the deprotection of the N-terminal Boc group of the preceding amino acid on the resin.

-

Resin Washing: Wash the deprotected peptide-resin thoroughly to remove residual TFA and byproducts.

-

DCM (3 x 1 min)

-

Isopropanol (2 x 1 min)

-

DCM (3 x 1 min)

-

-

Neutralization: Neutralize the N-terminal amine salt to the free amine.

-

Treat the resin with a solution of 10% DIEA in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (5 x 1 min) to remove excess DIEA.

-

-

Amino Acid Activation and Coupling:

-

Dissolve this compound (3 equivalents relative to resin substitution) and an activating agent (e.g., HBTU, 3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test.[7] A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing: After complete coupling, wash the resin to remove excess reagents and byproducts.

-

DMF (3 x 1 min)

-

DCM (3 x 1 min)

-

The peptide-resin is now ready for the deprotection of the Boc group and the subsequent coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Tosyl group) are removed.

-

The Boc/Bzl strategy requires a strong acid for cleavage.[8][9]

-

A common cleavage cocktail is anhydrous hydrogen fluoride (HF) with a scavenger such as anisole at 0°C for 1-2 hours.

-

Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.[3]

-

Caution: HF is extremely hazardous and requires specialized equipment and training.

Visualizations

Boc-SPPS Workflow

References

- 1. scbt.com [scbt.com]

- 2. Boc-D-Ser(Bzl)-OH | 47173-80-8 [amp.chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. Boc-D-Ser(Bzl)-OH | 47173-80-8 [amp.chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Bot Detection [iris-biotech.de]

- 8. peptide.com [peptide.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl in Non-Natural Peptide Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and experimental considerations for utilizing Boc-D-Ser(Tos)-O-Bzl, a specialized, non-natural amino acid derivative, in the design and synthesis of novel peptides and peptidomimetics. While direct literature on this specific compound is sparse, this guide extrapolates from established principles of peptide chemistry to provide a robust framework for its application.

Introduction to Non-Natural Peptide Design

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. Introducing modifications such as D-amino acids, side-chain alterations, and backbone constraints can significantly enhance the therapeutic potential of peptides by:

-

Increasing Proteolytic Stability: D-amino acids are not recognized by endogenous proteases, leading to a longer in vivo half-life.[1]

-

Modulating Conformation: The stereochemistry of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[2]

-

Enhancing Receptor Affinity and Selectivity: By exploring a larger chemical space, non-natural amino acids can lead to more potent and selective interactions with biological targets.

This compound is a protected D-serine derivative designed for use in Boc-chemistry solid-phase peptide synthesis (SPPS). Its unique combination of protecting groups offers a specific strategy for synthesizing complex, non-natural peptides.

Chemical Properties and Synthesis of this compound

2.1. Chemical Structure

-

Boc (tert-Butoxycarbonyl): A temporary protecting group for the α-amino group, which is labile to moderately strong acids like trifluoroacetic acid (TFA).[3][4]

-

D-Ser: The D-enantiomer of serine, providing resistance to proteolysis.[1]

-

Tos (Tosyl or p-Toluenesulfonyl): A permanent protecting group for the hydroxyl side chain of serine. It is stable to the acidic conditions used for Boc removal but can be cleaved by strong acids like hydrogen fluoride (HF).[5][6]

-

Bzl (Benzyl): A C-terminal protecting group in the form of a benzyl ester. It is also typically cleaved by strong acidolysis (e.g., HF).[7]

Table 1: Chemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₂₂H₂₇NO₇S |

| Molecular Weight | 449.52 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in DMF, DCM, and other organic solvents |

| Storage | Store at 2-8°C in a dry environment |

2.2. Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step 1: Boc Protection of D-Serine D-Serine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide or a tertiary amine) to yield Boc-D-Ser-OH.[8]

Step 2: Tosylation of the Side Chain The hydroxyl group of Boc-D-Ser-OH is reacted with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine to form Boc-D-Ser(Tos)-OH.

Step 3: Benzyl Esterification The carboxylic acid of Boc-D-Ser(Tos)-OH is esterified using benzyl alcohol. This can be achieved through methods such as Fischer-Speier esterification with p-toluenesulfonic acid as a catalyst or using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][9]

Application in Boc-SPPS: An Orthogonal Protection Strategy

The key advantage of this compound is its utility in a specific orthogonal protection scheme within Boc-based solid-phase peptide synthesis.

Table 2: Orthogonal Protecting Group Strategy

| Protecting Group | Functionality Protected | Deprotection Reagent | Stability |

| Boc | α-Amine (temporary) | TFA (25-50% in DCM) | Labile to mild acid |

| Tos | Serine side chain | HF, TFMSA | Stable to TFA, labile to strong acids |

| Bzl | C-terminal carboxyl | HF, TFMSA | Stable to TFA, labile to strong acids |

This strategy allows for the selective removal of the Boc group at each step of peptide elongation without affecting the tosyl and benzyl protecting groups. These "permanent" protecting groups are then removed simultaneously with the cleavage of the peptide from the resin in the final step.

Experimental Protocols

4.1. Protocol for Incorporation of Boc-D-Ser(Tos)-OH in Boc-SPPS

This protocol assumes the use of a Merrifield resin and standard Boc-SPPS chemistry. The C-terminal residue would be anchored to the resin first. For subsequent couplings, including the incorporation of Boc-D-Ser(Tos)-OH:

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Boc Deprotection:

-

Treat the resin with a pre-wash of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

-

Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[6]

-

Wash the resin with DCM and then isopropanol to remove residual acid.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.

-

Wash the resin with DCM.

-

-

Coupling:

-

Dissolve Boc-D-Ser(Tos)-OH (or any other Boc-protected amino acid) and a coupling agent (e.g., HBTU, DIC/HOBt) in N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

4.2. Final Cleavage and Deprotection Protocol

This step removes the peptide from the solid support and cleaves the side-chain (Tos) and C-terminal (Bzl) protecting groups.

Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.

-

HF Cleavage:

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger mixture. A common choice is the "low-high" HF procedure. For a "high HF" cleavage, a typical scavenger is anisole or p-cresol.

-

Cool the apparatus to -5 to 0°C.

-

Condense liquid HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.[6] The presence of Arg(Tos) may require longer cleavage times.

-

-

HF Evaporation: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation:

-

Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Extraction and Lyophilization:

-

Extract the peptide from the resin using a suitable solvent (e.g., dilute acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for summarizing the expected quantitative data from the synthesis and evaluation of a non-natural peptide containing a D-Ser(Tos) residue.

Table 3: Synthesis and Purification Yields of a Hypothetical Peptide

| Step | Parameter | Value |

| SPPS | Crude Peptide Yield | e.g., 75% |

| Crude Purity (HPLC) | e.g., 60% | |

| RP-HPLC Purification | Purified Yield | e.g., 25% |

| Final Purity (HPLC) | >95% | |

| Characterization | Expected Mass (Da) | Calculated |

| Observed Mass (Da) | Measured |

Table 4: Biological Activity of a Hypothetical Peptide Antagonist

| Peptide Analog | IC₅₀ (nM) | Binding Affinity (K_d, nM) | Serum Stability (t₁/₂, hours) |

| Native Peptide | e.g., 500 | e.g., 250 | e.g., <0.5 |

| Hypothetical Peptide with D-Ser(Tos) | e.g., 50 | e.g., 25 | e.g., >24 |

Visualization of a Hypothetical Signaling Pathway

The incorporation of a conformationally constrained D-amino acid can lead to peptides that act as potent inhibitors of protein-protein interactions (PPIs). Below is a hypothetical signaling pathway where a designed peptide containing D-Ser(Tos) inhibits a receptor-ligand interaction.

Caption: Hypothetical inhibition of a signaling pathway by a D-Ser(Tos)-containing peptide.

Conclusion

This compound represents a specialized building block for the synthesis of non-natural peptides with potentially enhanced therapeutic properties. Its utility lies in a robust orthogonal protection strategy within Boc-based SPPS, enabling the site-specific incorporation of a D-serine residue with a side chain that can be deprotected under strong acid conditions. While the lack of direct published data requires a deductive approach to its synthesis and use, the principles outlined in this guide provide a solid foundation for researchers to explore its potential in designing the next generation of peptide therapeutics. The conformational constraints and proteolytic resistance offered by such a modification are valuable tools in the development of potent and stable peptidomimetics.

References

- 1. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]

- 6. chempep.com [chempep.com]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-D-Ser(Tos)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the tosylated D-serine derivative, Boc-D-Ser(Tos)-OH. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a well-established strategy in peptide synthesis. This protocol outlines the key steps, from resin preparation to final peptide cleavage and purification, with specific considerations for the incorporation of D-Ser(Tos).

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS. In this approach, the temporary α-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups, such as the tosyl (Tos) group for serine, are stable to the conditions of Boc group removal and are cleaved during the final cleavage from the resin with strong acid.[1][2]

The incorporation of D-amino acids, such as D-serine, is a common strategy to enhance the proteolytic stability of peptides and to modulate their biological activity. The tosyl protecting group on the serine side-chain hydroxyl group prevents potential side reactions during synthesis. This protocol provides a comprehensive guide for the efficient incorporation of Boc-D-Ser(Tos)-OH into a peptide sequence.

Data Presentation

The efficiency of each step in solid-phase peptide synthesis is critical for the overall yield and purity of the final peptide. The following tables provide representative quantitative data for key parameters in a typical Boc-SPPS cycle involving Boc-D-Ser(Tos)-OH. Actual results may vary depending on the specific peptide sequence and synthesis scale.

Table 1: Key Parameters for Boc-D-Ser(Tos)-OH Coupling

| Parameter | Typical Value |

| Resin Substitution | 0.5 - 1.0 mmol/g |

| Boc-D-Ser(Tos)-OH Equivalents | 2 - 4 equivalents |

| Coupling Reagent Equivalents | 2 - 4 equivalents |

| Coupling Time | 1 - 2 hours |

| Coupling Efficiency (monitored by Kaiser Test) | > 99% |

Table 2: Reagents and Conditions for Boc-SPPS Cycles

| Step | Reagent/Solvent | Treatment Time | Number of Washes |

| Resin Swelling | Dichloromethane (DCM) | 30 minutes | - |

| Boc Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20 min | - |

| DCM Wash | Dichloromethane (DCM) | 1 minute | 3 |

| IPA Wash | Isopropanol (IPA) | 1 minute | 3 |

| Neutralization | 10% DIEA in DCM | 2 x 2 minutes | - |

| DCM Wash | Dichloromethane (DCM) | 1 minute | 3 |

| Coupling | Boc-D-Ser(Tos)-OH, Coupling Reagent, in DMF/DCM | 1 - 2 hours | - |

| DMF/DCM Wash | DMF, then DCM | 1 minute each | 3 each |

Table 3: Cleavage Cocktail Composition for Peptides Containing Ser(Tos)

| Reagent | Composition (v/v) | Purpose |

| Reagent K [3] | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%) | General purpose, good for sensitive residues. |

| Reagent B [4] | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | "Odorless" alternative, effective for trityl-based protecting groups. |

| Standard TFA Cleavage [5] | TFA (95%), Water (2.5%), Triisopropylsilane (TIPS) (2.5%) | Suitable for many standard peptides. |

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing Boc-D-Ser(Tos)-OH. These protocols are based on a 0.1 mmol synthesis scale.

Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., Merrifield or PAM resin, with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.

-

Add dichloromethane (DCM, 10-15 mL/g of resin) to the vessel.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DCM from the reaction vessel.

Boc Deprotection

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.

-

Agitate the mixture for 2 minutes and then drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3 times) to remove residual TFA.

-

Wash the resin with isopropanol (IPA) (3 times) and then again with DCM (3 times).

Neutralization

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

Amino Acid Coupling: Incorporation of Boc-D-Ser(Tos)-OH

This protocol describes a standard DIC/HOBt coupling method. Other coupling reagents such as HBTU or HATU can also be used.[7]

-

In a separate vial, dissolve Boc-D-Ser(Tos)-OH (2-4 equivalents based on resin substitution) and HOBt (2-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add this solution to the neutralized resin in the reaction vessel.

-

Add diisopropylcarbodiimide (DIC) (2-4 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using the Kaiser test. A negative test (yellow color) indicates complete coupling.

-

If the coupling is incomplete after 2 hours, continue agitation and re-test, or consider a double coupling.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 times) followed by DCM (3 times).

Peptide Chain Elongation

Repeat steps 2 (Boc Deprotection), 3 (Neutralization), and 4 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the tosyl group from D-serine. The choice of cleavage cocktail depends on the other amino acids present in the sequence.[3]

Using Reagent K (for peptides with sensitive residues):

-

After the final Boc deprotection and washing, dry the peptide-resin under vacuum.

-

Prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[3]

-

Add Reagent K to the dried resin (10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA. The purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the Boc-D-Ser(Tos)-OH solid-phase peptide synthesis protocol.

Caption: General workflow for Boc-SPPS.

Caption: Boc deprotection and neutralization steps.

References

Application Notes and Protocols: Coupling Efficiency of Boc-D-Ser(Tos)-O-Bzl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-D-Ser(Tos)-O-Bzl in Solid-Phase Peptide Synthesis (SPPS). The focus is on optimizing coupling efficiency and minimizing potential side reactions associated with this serine derivative.

Introduction

This compound is a protected amino acid derivative utilized in peptide synthesis following the Boc/Bzl strategy. In this strategy, the α-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA). The side chain and C-terminus are protected by more stable groups, such as tosyl (Tos) and benzyl (Bzl) respectively, which require a strong acid like hydrofluoric acid (HF) for cleavage.

The coupling of serine derivatives can sometimes be challenging due to the polar nature of the side chain. The bulky tosyl protecting group on the serine hydroxyl function can also present steric hindrance, potentially impacting the coupling efficiency. Therefore, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields and purity in the final peptide.

Factors Influencing Coupling Efficiency

Several factors can influence the successful coupling of this compound:

-

Steric Hindrance: The bulky nature of the tosyl protecting group on the serine side chain, combined with the growing peptide chain on the solid support, can create a sterically hindered environment, making the amino group less accessible for coupling.

-

Coupling Reagents: The choice of coupling reagent is critical. Stronger activating reagents are often required for sterically hindered amino acids.

-

Reaction Time: Sufficient reaction time is necessary to ensure the completion of the coupling reaction. Monitoring the reaction progress is highly recommended.

-

Solvent: The choice of solvent can affect the swelling of the resin and the solubility of the reactants, thereby influencing the reaction rate. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used solvents in SPPS.

Quantitative Data on Coupling Conditions

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in peer-reviewed literature, the following table summarizes generally recommended coupling conditions for sterically hindered or "difficult" amino acids in Boc-SPPS. These conditions can be applied as a starting point for optimizing the coupling of this compound.

| Coupling Reagent | Activator/Additive | Base (equiv.) | Typical Reaction Time | Reported Efficiency (General for difficult couplings) | Potential Issues |

| Carbodiimides | |||||

| DCC | HOBt | - | 2 - 4 hours | Good | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |

| DIC | HOBt | - | 2 - 4 hours | Good | Diisopropylurea (DIU) is more soluble, simplifying removal. |

| Uronium/Aminium Salts | |||||

| HBTU | HOBt | DIEA (2) | 30 - 60 min | >99% | Potential for guanidinylation of the free N-terminus. |

| TBTU | HOBt | DIEA (2) | 30 - 60 min | >99% | Similar to HBTU. |

| HATU | HOAt | DIEA (2) | 30 - 60 min | Excellent, especially for hindered couplings | Higher cost. |

| Phosphonium Salts | |||||

| BOP | HOBt | DIEA (2) | 30 - 60 min | Excellent | Benzotriazole-containing byproducts. |

| PyBOP | HOBt | DIEA (2) | 30 - 60 min | Excellent | Less toxic byproducts than BOP. |

Note: The equivalents of amino acid and coupling reagents are typically 2-4 fold excess relative to the resin loading. It is crucial to monitor the completion of the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test. If the test is positive, a second coupling should be performed.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of serine derivatives in SPPS.

-

N-O Acyl Shift: Although less common in Boc-SPPS compared to Fmoc-SPPS, an N-O acyl shift can potentially occur, especially during prolonged exposure to acidic conditions. This can be minimized by ensuring complete neutralization before coupling and using efficient coupling methods to reduce reaction times.

-

Racemization: The risk of racemization is generally low for most amino acids during coupling with standard reagents. However, for sensitive residues, the addition of HOBt or HOAt can suppress this side reaction.

-

Cleavage of the Tosyl Group: The tosyl group on the serine side chain is generally stable to the conditions of Boc-SPPS. However, it has been reported that HOBt can lead to the cleavage of the tosyl group from histidine.[1] While not documented for serine, it is a possibility to be aware of, especially with extended coupling times in the presence of HOBt. If this becomes an issue, using a coupling reagent that does not require HOBt, or minimizing the reaction time, should be considered.

-

Incomplete Coupling: Due to potential steric hindrance, incomplete coupling is a primary concern. This leads to deletion sequences in the final peptide. To mitigate this, a double coupling protocol is often recommended for this compound.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the general steps for one cycle of amino acid addition in Boc-SPPS.

Materials:

-

Peptide synthesis resin (e.g., Merrifield resin, PAM resin)

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3x) and IPA (2x), followed by DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

-

Wash the resin with DMF (3x).

-

-

Coupling:

-

Dissolve the Boc-amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Monitoring:

-

Take a small sample of the resin beads and perform a ninhydrin test.

-

A yellow/brown color indicates a complete reaction (free secondary amine). A blue/purple color indicates an incomplete reaction.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-6 for the next amino acid in the sequence.

Recommended Protocol for Coupling this compound

Given the potential for difficult coupling, the following optimized protocol is recommended:

-

Follow the general SPPS protocol (Section 5.1) for deprotection and neutralization.

-

Activation and Coupling:

-

Use a 4-fold excess of this compound and a suitable coupling reagent (e.g., HATU or HBTU/HOAt).

-